5-[(2,5-Dimethoxyphenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione
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Overview
Description
5-[(2,5-Dimethoxyphenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with dimethoxyphenyl and fluorophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethoxyphenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 4-fluoroaniline to form the imine intermediate. This intermediate then undergoes cyclization with barbituric acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dimethoxyphenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Substitution: Nucleophiles like thiols or amines, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,5-Dimethoxyphenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethoxyphenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s imine and hydroxyl groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-Dimethoxyphenyl)iminomethyl]-1-phenyl-6-hydroxypyrimidine-2,4-dione
- 5-[(2,5-Dimethoxyphenyl)iminomethyl]-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-[(2,5-Dimethoxyphenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, potentially leading to improved therapeutic properties.
Properties
IUPAC Name |
5-[(2,5-dimethoxyphenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5/c1-27-13-7-8-16(28-2)15(9-13)21-10-14-17(24)22-19(26)23(18(14)25)12-5-3-11(20)4-6-12/h3-10,25H,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOPVQVMMYBUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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